molecular formula C11H13ClN4O5 B14775139 6-Chloropurine-9-b-D-glucoside

6-Chloropurine-9-b-D-glucoside

Cat. No.: B14775139
M. Wt: 316.70 g/mol
InChI Key: KTDJOIVBVRLPNX-SKJPJWHRSA-N
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Description

6-Chloropurine-9-b-D-glucoside is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a β-D-glucoside moiety. This compound has garnered significant attention in the biomedical sector due to its potential therapeutic applications, including its efficacy against certain cancer variants and viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves the nucleophilic substitution reaction of 6-chloropurine derivatives with β-D-glucoside under mild conditions. One efficient method employs microwave irradiation to facilitate the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. This solvent-free process yields high purity products within a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly processes are often applied. The use of microwave irradiation and solvent-free conditions aligns with these principles, ensuring efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine-9-b-D-glucoside undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom at the C6 position is replaced by various nucleophiles.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Various mild nucleophiles are used in substitution reactions.

    Oxidizing and Reducing Agents: Specific agents are employed depending on the desired reaction.

Major Products: The major products formed from these reactions include various C6-functionalized purine nucleosides, which can be further utilized in biomedical applications .

Scientific Research Applications

6-Chloropurine-9-b-D-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as an activator and a phosphoramidate in the synthesis of oligonucleotides.

    Biology: The compound inhibits DNA, RNA, and protein synthesis, making it valuable in studying cellular processes.

    Medicine: It has shown potential in anticancer therapy and antiviral activity against herpes virus and other viruses.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of specialized medications.

Mechanism of Action

The mechanism of action of 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This inhibition disrupts cellular processes, making it effective against cancer cells and viruses. The compound targets specific enzymes and pathways, including RNA-dependent RNA-polymerase, which is crucial for viral replication .

Comparison with Similar Compounds

    6-Chloropurine: A closely related compound used in similar applications.

    2-Amino-6-chloropurine: Another derivative with comparable properties.

    9-Benzyl-6-chloropurine: Used in the synthesis of purine conjugates.

Uniqueness: 6-Chloropurine-9-b-D-glucoside stands out due to its β-D-glucoside moiety, which enhances its solubility and bioavailability. This unique structure contributes to its efficacy in therapeutic applications, making it a valuable compound in biomedical research.

Properties

Molecular Formula

C11H13ClN4O5

Molecular Weight

316.70 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1

InChI Key

KTDJOIVBVRLPNX-SKJPJWHRSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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